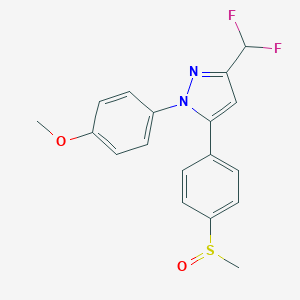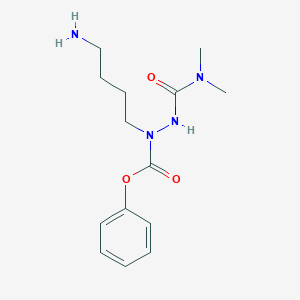
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester, also known as DMAPA-lysine ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have several potential applications in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the formation of stable complexes with DNA, RNA, and proteins. These complexes can penetrate cell membranes and deliver the desired molecules into the cells. The positively charged amino groups of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester interact with the negatively charged phosphate groups of DNA and RNA, resulting in the formation of stable complexes.
Efectos Bioquímicos Y Fisiológicos
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester has been found to have minimal toxicity and is biodegradable. It has been shown to have high transfection efficiency in various cell lines. The complexes formed by N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester have been found to be stable and can protect the delivered molecules from degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in lab experiments is its ability to form stable complexes with DNA, RNA, and proteins. It has been found to have high transfection efficiency and minimal toxicity, making it a suitable tool for gene therapy and drug delivery. However, the use of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester is limited by its stability in vivo, and further research is needed to optimize its performance in vivo.
Direcciones Futuras
The potential applications of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in the field of biomedical research are vast. Further research is needed to optimize its performance in vivo and to explore its potential in targeted drug delivery and gene therapy. The development of new synthesis methods and the optimization of existing methods can lead to the production of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester with higher purity and yield. The use of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in combination with other delivery systems can also lead to the development of new and more effective drug delivery systems.
Métodos De Síntesis
The synthesis of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the reaction of N(alpha)-Fmoc-L-lysine with N,N-dimethylcarbamoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified by column chromatography. This method has been optimized to yield high purity and high yield of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester.
Aplicaciones Científicas De Investigación
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester has been found to have potential applications in the field of biomedical research. It has been used as a tool to deliver drugs and other molecules into cells. N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester can form stable complexes with DNA, RNA, and proteins, which can be used for gene therapy and drug delivery. It has also been used as a linker in the synthesis of peptide conjugates, which can be used for targeted drug delivery.
Propiedades
Número CAS |
142181-99-5 |
|---|---|
Nombre del producto |
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester |
Fórmula molecular |
C14H22N4O3 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
phenyl N-(4-aminobutyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C14H22N4O3/c1-17(2)13(19)16-18(11-7-6-10-15)14(20)21-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11,15H2,1-2H3,(H,16,19) |
Clave InChI |
IWDCXKZHWTWLEE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1 |
SMILES canónico |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1 |
Otros números CAS |
142181-99-5 |
Sinónimos |
N(alpha)-(N,N-dimethylcarbamoyl)alpha-azalysine phenyl ester NNDCALP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



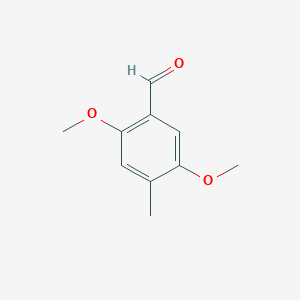
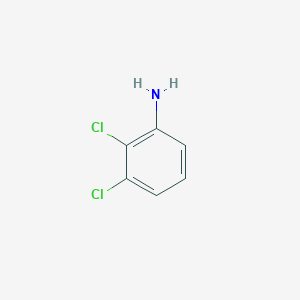
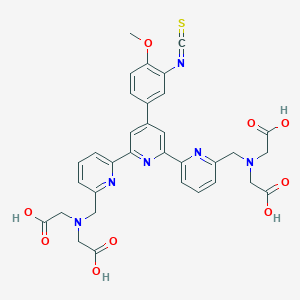
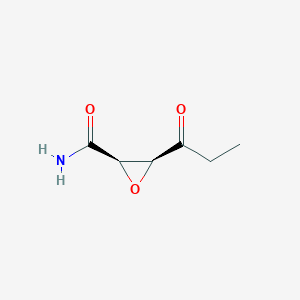
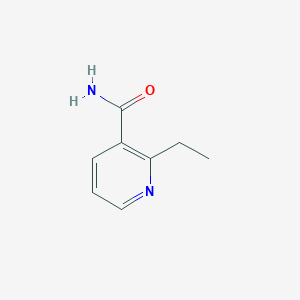
![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)
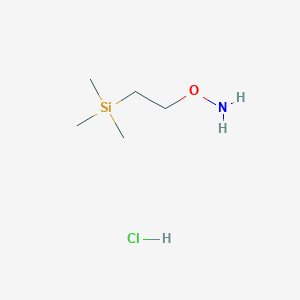
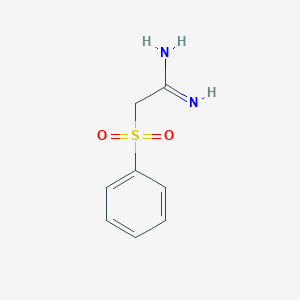
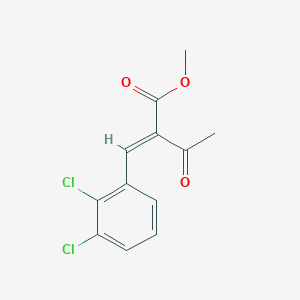
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

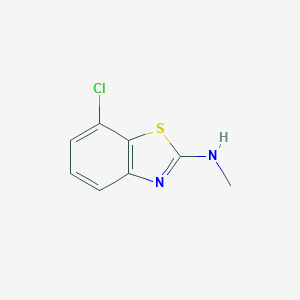
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
